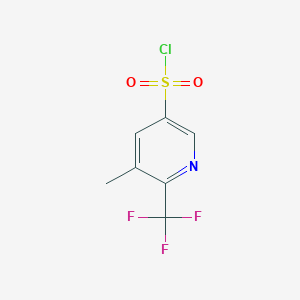

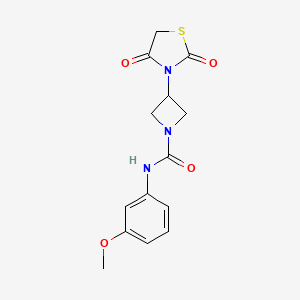

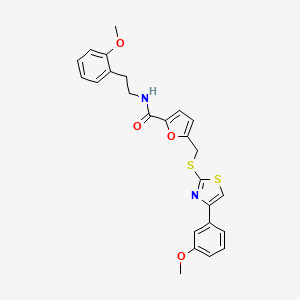

3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Nitro-1H-1,2,4-triazole is a low sensitive and thermally stable high energetic material containing a heterocyclic ring . It can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

Synthesis Analysis

The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .

Molecular Structure Analysis

The molecular structures of similar compounds were determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Wissenschaftliche Forschungsanwendungen

Polymorphism in Benzamide Derivatives

Polymorphism plays a crucial role in the pharmaceutical industry, affecting drug solubility, stability, and bioavailability. Studies on benzamide derivatives, such as those on 4-nitro-N-(quinolin-8-yl)benzamide, reveal insights into polymorphic forms arising from differences in packing patterns, which could be relevant for understanding the physical properties and stability of "3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide" (Khakhlary & Baruah, 2014).

Antitrypanosomal Activity

Compounds with a triazole core have been studied for their antitrypanosomal and antileishmanial activities. A series of novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides showed significant activity against Trypanosoma cruzi, suggesting that "3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide" could have potential applications in developing antitrypanosomal agents (Papadopoulou et al., 2012).

Energetic Materials

Nitrogen-rich heterocyclic compounds, including triazoles, are of significant interest in the field of energetic materials due to their high nitrogen content, which contributes to high energy density. Research on nitrogen-rich heterocyclic energetic compounds, such as those involving nitration of azoles, offers a framework for exploring "3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide" as a precursor for stable energetic salts with adjustable properties (Luo et al., 2022).

Catalytic Applications

Metal-organic frameworks (MOFs) incorporating triazole ligands have demonstrated promising catalytic activities. The synthesis of a copper-based MOF using triazole derivatives as ligands showcased efficient and recyclable catalytic properties for enamination reactions, hinting at the catalytic potential of triazole-containing compounds like "3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide" (Zhao et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds, such as 3-nitro-1,2,4-triazol-5-one (nto), are known to be used as energetic materials . These compounds are often used in the development of solid composite propellants .

Mode of Action

It’s worth noting that similar compounds, such as nto, are known for their thermal stability and insensitivity to external forces . This suggests that the compound might interact with its targets in a stable manner, resisting rapid detonation under external forces like friction, heat, and spark.

Biochemical Pathways

Related compounds, such as nto, are known to affect the thermal decomposition of energetic materials . This suggests that the compound might influence similar biochemical pathways, leading to changes in thermal decomposition processes.

Result of Action

Similar compounds, such as nto, are known to be thermally stable and insensitive to external forces . This suggests that the compound might have similar effects at the molecular and cellular level, providing stability and resistance to external forces.

Action Environment

The action of 3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide can be influenced by various environmental factors. For instance, similar compounds, such as NTO, are known to be thermally stable . This suggests that the compound’s action, efficacy, and stability might be influenced by temperature and other environmental conditions.

Eigenschaften

IUPAC Name |

3-nitro-N-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O3/c15-9(12-13-5-10-11-6-13)7-2-1-3-8(4-7)14(16)17/h1-6H,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIBPLVJFDWATM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742564.png)

![2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2742570.png)

![Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742574.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2742576.png)

![Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2742577.png)